molecular formula C11H11N3O2 B1296859 Ethyl 3-(pyridin-3-YL)-1H-pyrazole-5-carboxylate CAS No. 251658-58-9

Ethyl 3-(pyridin-3-YL)-1H-pyrazole-5-carboxylate

Cat. No. B1296859
M. Wt: 217.22 g/mol
InChI Key: PHRDPBKZRMDSTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(pyridin-3-YL)-1H-pyrazole-5-carboxylate is a complex organic compound. It contains a pyridine and pyrazole ring, which are common structures in many pharmaceuticals and biologically active compounds .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through multi-step reactions involving the formation of the pyridine and pyrazole rings .


Molecular Structure Analysis

The compound contains a pyridine ring, a nitrogen-containing six-membered ring, and a pyrazole ring, a nitrogen-containing five-membered ring . The exact structure would depend on the positions of these rings and the attached ethyl carboxylate group.


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the pyridine and pyrazole rings. These structures can participate in various chemical reactions, often serving as starting materials for the preparation of more complex heterocyclic systems .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its specific structure. For example, the presence of the pyridine and pyrazole rings could impact its solubility, stability, and reactivity .

Scientific Research Applications

Organic Synthesis Applications

  • Synthesis of Pyrazolo[3,4-b]pyridine Derivatives : Ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate is used in the selective synthesis of partially hydrogenated pyrazolo[3,4-b]pyridin-3-ones, which are important intermediates in organic synthesis (Lebedˈ et al., 2012).

  • Preparation of N-fused Heterocycles : Condensation of pyrazole-5-amine derivatives and activated carbonyl groups in refluxing acetic acid leads to the efficient synthesis of novel ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products (Ghaedi et al., 2015).

Pharmacology and Medicinal Chemistry

  • Development of Anticancer Agents : Ethyl 4-(3-(aryl)-1-phenyl-1H-pyrazol-4-yl)-2-oxo-6-(pyridin-3-yl)cyclohex-3-enecarboxylates and related compounds show potential as anticancer agents, with inhibitory activity against topoisomerase IIα and cytotoxic effects on cancer cell lines (Alam et al., 2016).

Materials Science and Chemical Sensing

  • Fluorescence and Chemosensing Applications : Ethyl 5-(3-aryl-1H-pyrazol-5-yl)-2-(3-butyl-1-chloroimidazo[1,5-a]pyridin-7-yl)-1,3,4-oxadiazole derivatives, synthesized from ethyl 3-aryl-1H-pyrazole-5-carboxylate, show interesting fluorescence properties, useful in materials science for sensing applications (Ge et al., 2014).

Safety And Hazards

As with any chemical compound, handling Ethyl 3-(pyridin-3-YL)-1H-pyrazole-5-carboxylate would require appropriate safety precautions. It’s important to refer to the compound’s Material Safety Data Sheet (MSDS) for specific safety and hazard information .

Future Directions

The study and application of pyridine and pyrazole derivatives continue to be an active area of research, given their prevalence in biologically active compounds. Future work could explore new synthesis methods, potential applications, and the detailed properties of this specific compound .

properties

IUPAC Name

ethyl 3-pyridin-3-yl-1H-pyrazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c1-2-16-11(15)10-6-9(13-14-10)8-4-3-5-12-7-8/h3-7H,2H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHRDPBKZRMDSTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NN1)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90341772
Record name Ethyl 3-(pyridin-3-yl)-1H-pyrazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90341772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(pyridin-3-YL)-1H-pyrazole-5-carboxylate

CAS RN

251658-58-9
Record name Ethyl 3-(pyridin-3-yl)-1H-pyrazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90341772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Sodium (0.2 g, 13.69 mmol) was dissolved completely in 12 mL of ethanol under nitrogen atmosphere. To this solution was added 3-acetylpyridine (1.499 ml, 13.69 mmol) followed by diethyl oxalate (1.859 ml, 13.69 mmol) at RT with constant stirring. The mixture was then warmed to 75° C. for 3 h. The mixture was then cooled to RT and a solution of hydrazine hydrochloride (0.938 g, 13.69 mmol) in water (2 ml) was added. Further again the solution was warmed to 75° C. for 3 h. After the completion of the reaction as evidenced from the LC-MS, the reaction mixture was cooled and neutralized by 2 M NaOH solution. The crude product was then extracted with ethyl acetate, washed with water and brine. The organic solvent was evaporated and the residue was purified by CombiFlash (eluent: DCM: 10% MeOH/DCM). Yield 1.577 g. 1H NMR (400 MHz; MeOD): δ 1.40 (t, 3H), 4.39 (q, 2H), 7.29 (s, 1H), 7.51 (m, 1H), 8.24 (m, 1H), 8.51 (dd, 1H), 8.99 (d, 1H).
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
1.499 mL
Type
reactant
Reaction Step Two
Quantity
1.859 mL
Type
reactant
Reaction Step Three
Quantity
0.938 g
Type
reactant
Reaction Step Four
Name
Quantity
2 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Synthesis routes and methods II

Procedure details

Was prepared in a similar way to ethyl 3-(trimethylsilyl)-1H-pyrazole-5-carboxylate using diazoethyl acetate (Purchased from Aldrich) and 2-ethynyl-pyridine (Purchased from Aldrich)
Name
ethyl 3-(trimethylsilyl)-1H-pyrazole-5-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
diazoethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Ethyl 3-(pyridin-3-YL)-1H-pyrazole-5-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 3-(pyridin-3-YL)-1H-pyrazole-5-carboxylate
Reactant of Route 3
Ethyl 3-(pyridin-3-YL)-1H-pyrazole-5-carboxylate
Reactant of Route 4
Reactant of Route 4
Ethyl 3-(pyridin-3-YL)-1H-pyrazole-5-carboxylate
Reactant of Route 5
Ethyl 3-(pyridin-3-YL)-1H-pyrazole-5-carboxylate
Reactant of Route 6
Reactant of Route 6
Ethyl 3-(pyridin-3-YL)-1H-pyrazole-5-carboxylate

Citations

For This Compound
1
Citations
IPC Class, A USPC - 2015 - patentsencyclopedia.com
Provided herein are compounds of the formula (I):## STR00001## as well as pharmaceutically acceptable salts thereof, wherein the substituents are as those disclosed in the …
Number of citations: 0 www.patentsencyclopedia.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.